molecular formula C8H3Br2FO2 B15199967 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B15199967
M. Wt: 309.91 g/mol
InChI Key: UBNAIVOIZHVWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, characterized by the presence of bromine and fluorine atoms, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of 7-fluorobenzo[b]furan, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or further oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted benzofurans with various functional groups.
  • Alcohols or carboxylic acids derived from the ketone group.

Scientific Research Applications

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and viral infections.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

    2,5-Dibromofuran: Lacks the fluorine atom, making it less versatile in certain applications.

    7-Fluorobenzo[b]furan:

Uniqueness: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one’s combination of bromine and fluorine atoms provides unique chemical properties, such as increased reactivity and potential for diverse functionalization. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H3Br2FO2

Molecular Weight

309.91 g/mol

IUPAC Name

2,5-dibromo-7-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-3-1-4-6(12)8(10)13-7(4)5(11)2-3/h1-2,8H

InChI Key

UBNAIVOIZHVWHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(O2)Br)F)Br

Origin of Product

United States

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